molecular formula C11H8N2O B1278152 1-(3-Isocyanatophenyl)-1H-pyrrole CAS No. 857283-59-1

1-(3-Isocyanatophenyl)-1H-pyrrole

Cat. No.: B1278152
CAS No.: 857283-59-1
M. Wt: 184.19 g/mol
InChI Key: PUPFPJGLDBUOOI-UHFFFAOYSA-N
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Description

1-(3-Isocyanatophenyl)-1H-pyrrole is a useful research compound. Its molecular formula is C11H8N2O and its molecular weight is 184.19 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Activities

1-(3-Isocyanatophenyl)-1H-pyrrole, as a pyrrole derivative, has significant potential in pharmacological applications. For instance, pyrrole compounds have been explored for their anti-inflammatory activities. A study by Dholakia (2023) synthesized and screened a series of 2-amino-4,5-diphenyl-1-(substituted)-1H-pyrrole-3-carbonitrile derivatives for anti-inflammatory activity, revealing potent effects compared to standard drugs (Dholakia, 2023).

Material Science and Explosives Detection

Pyrrole derivatives have been found to play a role in material science, especially in the field of explosives detection. Chen et al. (2011) discussed the synthesis of pyrrole-based compounds with applications in detecting explosives, demonstrating their utility in public safety and military operations (Chen, Jin, Wang, & Lu, 2011).

Antimicrobial Properties

The synthesis of novel pyrrole derivatives has also been targeted for their antimicrobial properties. Hublikar et al. (2019) synthesized a series of pyrrole derivatives and evaluated their antimicrobial activities, showcasing significant antibacterial and antifungal properties (Hublikar et al., 2019).

Organic Synthesis and Chemical Reactivity

The reactivity of pyrrole compounds, including this compound, is a topic of interest in organic chemistry. Liao, Shao, and Zhao (2015) reported on the cyclization of allenoates with activated isocyanides, leading to the synthesis of polysubstituted 1H pyrroles, demonstrating the compound's potential in complex organic syntheses (Liao, Shao, & Zhao, 2015).

Safety and Hazards

Isocyanates, including “1-(3-Isocyanatophenyl)-1H-pyrrole”, are considered hazardous. They can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction. They are harmful if swallowed, in contact with skin, or if inhaled .

Properties

IUPAC Name

1-(3-isocyanatophenyl)pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O/c14-9-12-10-4-3-5-11(8-10)13-6-1-2-7-13/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUPFPJGLDBUOOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CC=CC(=C2)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90428158
Record name 1-(3-Isocyanatophenyl)-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

857283-59-1
Record name 1-(3-Isocyanatophenyl)-1H-pyrrole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=857283-59-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Isocyanatophenyl)-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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